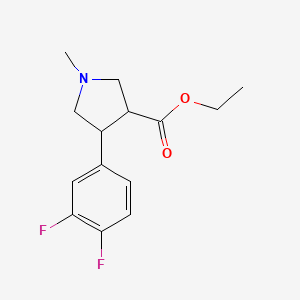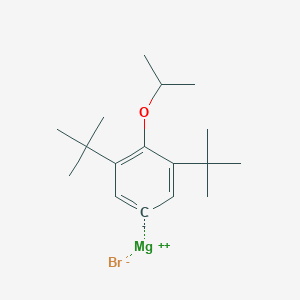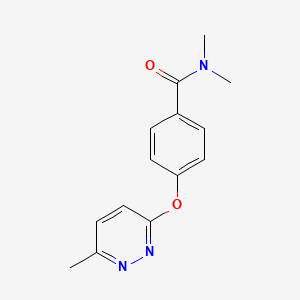![molecular formula C13H8BrF3OZn B14877992 4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877992.png)
4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds. It is typically used in cross-coupling reactions, which are essential for constructing complex organic molecules.
Preparation Methods
The synthesis of 4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE involves the reaction of 4-[(2’,3’,4’-trifluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: Commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, organic halides, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of fine chemicals and materials science for creating specialized polymers and other materials
Mechanism of Action
The mechanism of action of 4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE primarily involves its role as a nucleophile in organic reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds by reacting with electrophiles. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to yield the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar compounds to 4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE include other organozinc reagents such as:
Phenylzinc Bromide: Lacks the trifluorophenoxy group, making it less reactive in certain cross-coupling reactions.
4-[(2’,3’,4’-Trifluorophenoxy)methyl]phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different handling and storage requirements.
4-[(2’,3’,4’-Trifluorophenoxy)methyl]phenylboronic Acid: Used in Suzuki coupling reactions, offering an alternative to zinc-based reagents.
The uniqueness of 4-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE lies in its specific reactivity and stability, making it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C13H8BrF3OZn |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2,3-trifluoro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
KJIGULJQYPDDGN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)COC2=C(C(=C(C=C2)F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14877910.png)
![[3-(2-Ethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14877911.png)
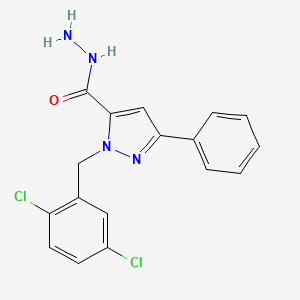
![3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14877931.png)
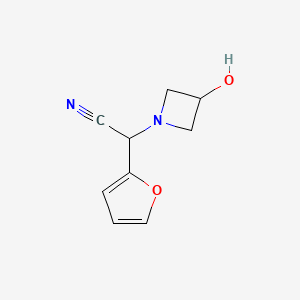
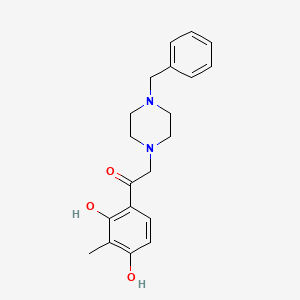
![5-bromo-2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14877957.png)
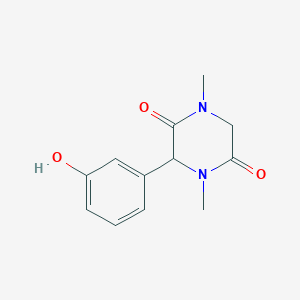
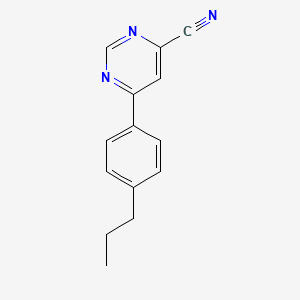
![N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14877998.png)
